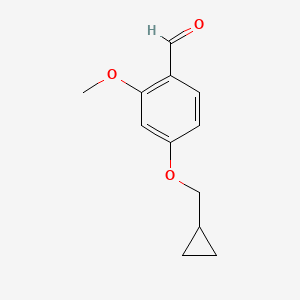

4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde

Description

4-(Cyclopropylmethoxy)-2-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring two distinct alkoxy groups: a cyclopropylmethoxy group at the para position and a methoxy group at the ortho position. This compound is structurally significant in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electron-donating methoxy groups, which influence the aldehyde's electrophilicity and regioselectivity in reactions like nucleophilic additions or condensations.

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-12-6-11(5-4-10(12)7-13)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBHRAVTNJCHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methoxyBenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 4-(Cyclopropylmethoxy)-2-methoxybenzoic acid.

Reduction: 4-(Cyclopropylmethoxy)-2-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. Research indicates that derivatives of benzaldehyde compounds can inhibit β-secretase activity, a critical enzyme involved in Alzheimer’s disease pathology. Studies have shown that modifications to the benzaldehyde structure can enhance inhibitory potency against this enzyme, making it a candidate for further drug development .

Agrochemistry

In agrochemical research, 4-(cyclopropylmethoxy)-2-methoxybenzaldehyde is explored for its insecticidal properties. Similar compounds have demonstrated efficacy against various pests, suggesting that this compound could be effective in developing new insect repellents or pesticides. Case studies have reported on the acaricidal activity of related methoxybenzaldehydes against agricultural pests .

Material Science

This compound's unique structural features allow it to be utilized in the synthesis of novel materials. For instance, it can serve as a precursor for creating polymeric materials with specific functional properties. Research has highlighted the use of methoxybenzaldehyde derivatives in synthesizing Schiff bases, which are important for developing advanced materials with applications in sensors and catalysis .

Case Studies

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Chain Length and Hydrophobicity

- 4-(Hexyloxy)benzaldehyde (): Molecular Formula: C₁₃H₁₈O₂ Key Differences: Replaces the cyclopropylmethoxy group with a longer hexyloxy chain. This property could influence applications in drug delivery systems requiring lipophilic intermediates.

Substituent Ring Size and Steric Effects

- 4-(Cyclopentyloxy)-3-Methoxybenzaldehyde (): Molecular Formula: C₁₃H₁₆O₃ Key Differences: Cyclopentyloxy substituent (5-membered ring) vs. cyclopropylmethoxy (3-membered ring).

Substituent Position and Electronic Effects

- 3-Methoxy-4-Methylbenzaldehyde ():

- Molecular Formula : C₉H₁₀O₂

- Key Differences : Methyl group at the para position and methoxy at meta, unlike the target compound’s dual alkoxy groups.

- Impact : The absence of an electron-donating alkoxy group at the para position reduces activation of the aromatic ring toward electrophilic substitution.

Functional Group Variations

- 4-((2-Methoxyphenyl)Thio)Benzaldehyde (): Molecular Formula: C₁₄H₁₂O₂S Key Differences: Thioether linkage replaces the oxygen-based alkoxy group.

Data Table: Comparative Analysis of Key Compounds

Research Findings

Reactivity in Cross-Coupling Reactions : The electron-rich aromatic ring of this compound facilitates palladium-catalyzed cross-coupling reactions, as seen in and . For example, compound 24 () was synthesized via a Heck reaction with 68% yield, demonstrating the utility of such aldehydes in constructing styryl derivatives .

Hydrogenation Efficiency : Hydrogenation of analogous aldehydes (e.g., compound 19 in ) using Pd/C under H₂ achieved full conversion, highlighting the compound’s stability under reductive conditions .

Steric vs. Electronic Effects : The cyclopropylmethoxy group’s small ring size balances electronic activation and steric demand, enabling efficient participation in Horner-Wadsworth-Emmons reactions (e.g., compound 24 synthesis in ) compared to bulkier substituents .

Biological Activity

4-(Cyclopropylmethoxy)-2-methoxyBenzaldehyde (CAS No. 1289262-88-9) is an organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H14O3. The compound features a benzaldehyde functional group substituted with both methoxy and cyclopropylmethoxy groups, which may influence its biological activity.

Synthesis Methods:

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclopropyl Group: Cyclopropylmethanol can be synthesized via cyclopropanation reactions.

- Methoxylation: The introduction of methoxy groups is often achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Aldehyde Formation: The final step involves oxidation to convert the corresponding alcohol to the aldehyde form, often utilizing oxidizing agents such as PCC (Pyridinium chlorochromate).

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting potential applications as an antimicrobial agent.

- Anti-inflammatory Effects: Preliminary studies indicate that it may modulate inflammatory pathways, possibly through inhibition of phosphodiesterases (PDEs), similar to other compounds in its class like Roflumilast .

- Cytotoxicity Against Cancer Cells: Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, which warrants further investigation into its anticancer potential.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | , |

| Anti-inflammatory | Modulation of TNF-alpha levels | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | , |

Case Study: PDE Inhibition

A significant aspect of research surrounding this compound is its potential as a phosphodiesterase inhibitor. PDEs are critical enzymes involved in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). In comparative studies, this compound showed promising results similar to established PDE inhibitors like Roflumilast, with IC50 values indicating effective inhibition .

The proposed mechanism of action for this compound involves:

- Enzyme Interaction: The compound likely interacts with specific enzymes, inhibiting their activity and altering downstream signaling pathways.

- Regulation of cAMP Levels: By inhibiting PDEs, it may increase intracellular cAMP levels, leading to various physiological effects including anti-inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.